molecular formula C17H15N5O2 B1669851 Db07268 CAS No. 929007-72-7

Db07268

货号 B1669851
CAS 编号: 929007-72-7
分子量: 321.33 g/mol
InChI 键: QHPKKGUGRGRSGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Db07268 is a potent and selective inhibitor of JNK1 . It has a degree of selectivity over several kinases, with exceptions being PLK, CHK1, and CK2 . It exhibits at least 70- to 90-fold greater potency against JNK1 than PLK, CHK1, and CK2 .


Molecular Structure Analysis

The molecular formula of Db07268 is C17H15N5O2 . Its molecular weight is 321.33 . The SMILES representation is C1=CC=C (C (=C1)C (=O)N)NC2=NC (=NC=C2)NC3=CC (=CC=C3)O .


Physical And Chemical Properties Analysis

Db07268 is a solid substance . . It is soluble in DMSO at a concentration of ≥15.2 mg/mL but is insoluble in EtOH and H2O .

科学研究应用

Summary of the Application

Db07268 was used in a study investigating the combined toxicities of food contaminants, specifically patulin and cadmium. The researchers hypothesized that simultaneous exposure to these contaminants could produce synergistic hepatotoxicity and nephrotoxicity .

Methods of Application

The study used Alpha mouse liver 12 (AML12) and Human embryonic kidney (HEK) 293 cell lines, along with a mouse model, to explore the combination effect and mechanism. Db07268 was used as a JNK1 inhibitor in this study .

Results or Outcomes

The results demonstrated that co-exposure of liver or renal cells to patulin and cadmium caused synergistic cytotoxicity in vitro and enhanced liver toxicity in vivo. The synergistic toxicity was attributed to the boosted reactive oxygen species (ROS) generation. The JNK1 inhibitor Db07268 significantly reduced the combination-induced cell death and ROS level .

2. Application in Growth Hormone Pituitary Adenoma (GHPA) Research

Summary of the Application

Db07268 was used in a study investigating the role of Rac GTPase-activating protein 1 (RACGAP1) in GHPA. The researchers aimed to determine the expression and function of RACGAP1 in GHPA and identify effective inhibitors against RACGAP1 .

Methods of Application

The researchers used immunohistochemistry to detect the expression of RACGAP1 in GHPA and normal pituitary tissues. They evaluated the effect of RACGAP1 on cell proliferation, apoptosis, and cell cycle by knocking down RACGAP1 in GH3 cells in vitro and in xenograft models of GHPA in vivo. Db07268 was identified through a structure-based virtual docking method .

Results or Outcomes

The study found that RACGAP1 expression was increased in GHPA compared with normal pituitary tissues. Knocking down RACGAP1 suppressed cell growth in vitro and in vivo. Moreover, Db07268 was identified for the first time as an effective RACGAP1 inhibitor that could prominently restrain the proliferation of GH3 cells .

安全和危害

Db07268 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

While Db07268 shows promise as a JNK1 inhibitor, more research is needed to fully understand its potential applications and long-term effects. It’s important to note that all current information is based on research use only, and Db07268 is not intended for human or veterinary use .

Relevant Papers One relevant paper discusses the synergistic toxicity caused by the co-administration of patulin and cadmium, where Db07268 was used as a JNK1 inhibitor . The study found that co-exposure of liver or renal cells to patulin and cadmium caused synergistic cytotoxicity in vitro and enhanced liver toxicity in vivo . The synergistic toxicity was attributed to the boosted reactive oxygen species (ROS) generation . The activation of p53/JNK1 contributed to the synergistic toxicity, promoting the second-round ROS production through a positive feedback loop .

属性

IUPAC Name

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKKGUGRGRSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-((3-Hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide

CAS RN

929007-72-7
Record name DB-07268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DB-07268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Db07268
Reactant of Route 2
Db07268
Reactant of Route 3
Db07268
Reactant of Route 4
Reactant of Route 4
Db07268
Reactant of Route 5
Db07268
Reactant of Route 6
Reactant of Route 6
Db07268

Citations

For This Compound
22
Citations
H Kim, AC Daugherty, S Mujahid, II Hakim, A Pandey… - Cancer Research, 2023 - AACR
Glioblastoma (GBM) is an aggressive, highly invasive tumor that has a 5-year survival rate of less than 5%, with median survival of approximately 15 months. Treatment options for …
Number of citations: 0 aacrjournals.org
SL Xin, XL Pan, XY Xu, YY Yu - Journal of Clinical and …, 2023 - ncbi.nlm.nih.gov
… We speculate that the rebound increase in LC3B-2 during DB07268 (9–18 µM) treatment was driven by compensatoryTSC2 expression against lack of JNK1. The compensatory …
Number of citations: 6 www.ncbi.nlm.nih.gov
H Qian, Y Ding, X Deng, W Huang, Z Li, F Liu… - European Journal of …, 2023 - Elsevier
… DB07268 is a selective JNK1 inhibitor with an IC 50 value of 9 nM, which is expected to treat type 2 diabetes. SP600125 is an orally bioavailable, reversible, and ATP-competitive JNK …
Number of citations: 1 www.sciencedirect.com
J Cui, S Yin, C Zhao, L Fan, H Hu - The Effects of Mycotoxins on Human …, 2021 - mdpi.com
… DB07268 for 12 h, and ROS levels were detected by using DCFH-DA.(C) Effect of DB07268 … combination of PAT and CdCl2 or the combination plus DB07268 for 24 h, and then, p53, p-…
Number of citations: 2 www.mdpi.com
W Dong, W Xie, Y Liu, B Sui, H Zhang, L Liu, Y Tan… - Antiviral Research, 2020 - Elsevier
… using the specific inhibitors BIRB796 and DB07268, respectively. Our results showed that pretreatment with both BIRB796 and DB07268 significantly reduced TGEV N mRNA and …
Number of citations: 20 www.sciencedirect.com
J Cui, S Yin, C Zhao, L Fan, H Hu - Toxins, 2021 - mdpi.com
… As expected, the JNK1 inhibitor DB07268 reduced the combination-induced cell death … decreased ROS level was detected by pretreatment with DB07268 (Figure 5B). Meanwhile, the …
Number of citations: 8 www.mdpi.com
WJ Liu, P Pan, Y Sun, J Wang, H Zhou, X Xie… - Frontiers in …, 2022 - frontiersin.org
Glutamine, like glucose, is a major nutrient consumed by cancer cells, yet these cells undergo glutamine starvation in the cores of tumors, forcing them to evolve adaptive metabolic …
Number of citations: 3 www.frontiersin.org
QH Tran, QT Nguyen, TTN Tran, TD Tran, MT Le… - Molecular Diversity, 2023 - Springer
… Except for DB07101 and DB07268, which shows higher SASA values than apoprotein (85.73 ± 0.90 … Excepted for DB07268 and DB07586, the remaining five ligands with the H-bond …
Number of citations: 1 link.springer.com
X Zhou, L Li, X Guo, C Zhang, Y Du, T Li, K Tong… - NPJ Breast …, 2022 - nature.com
Anoikis resistance is an essential prerequisite for tumor metastasis, but the underlying molecular mechanisms remain unknown. Herein, we report that the oncoprotein hepatitis B X-…
Number of citations: 15 www.nature.com
HM Cheng, M Xing, YP Zhou, W Zhang, Z Liu… - Cell Death & …, 2023 - nature.com
… c-Jun is the substrate for phosphorylation-activated JNKs, thus SP600125 and DB07268, two JNK inhibitors also reversed RANKL-induced Hsp90ab1 upregulation (Fig. 5C, D). To …
Number of citations: 1 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。